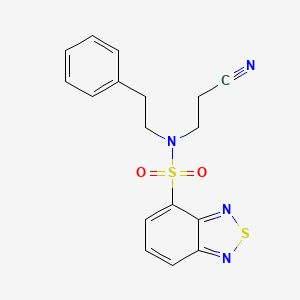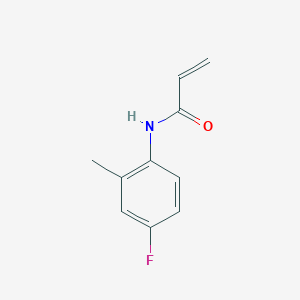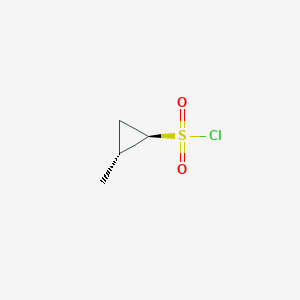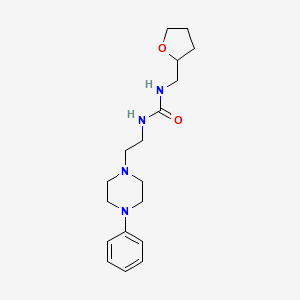
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a urea derivative that is likely to possess biological activity due to the presence of a phenylpiperazine moiety, which is a common feature in many pharmacologically active compounds. The tetrahydrofuran group attached to the urea suggests potential for increased solubility and may influence the compound's ability to interact with biological targets.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the case of the compound , the synthesis would likely involve the reaction of a suitable phenylpiperazine derivative with an isocyanate or carbodiimide that contains the tetrahydrofuran-2-ylmethyl group. The paper titled "Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. Synthesis and biochemical evaluation" describes a related synthesis approach where a spacer is optimized to link pharmacophoric moieties, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea would be expected to exhibit conformational flexibility due to the presence of the ethyl linker and the tetrahydrofuran ring. This flexibility could be crucial for the interaction of the compound with its biological targets. The phenylpiperazine moiety is a rigid structure that could provide the necessary pharmacophore for biological activity.
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. They can form hydrogen bonds due to the presence of the urea group, which could be important for their interaction with enzymes or receptors. The phenylpiperazine moiety could undergo aromatic substitution reactions, potentially allowing for further derivatization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea would include its solubility, which could be enhanced by the tetrahydrofuran group. The compound's melting point, boiling point, and stability would be influenced by the presence of the urea linkage and the phenylpiperazine structure. The compound's ability to form salts with acids or bases could also be relevant for its formulation as a drug.
The provided papers do not directly discuss the compound , but they do provide insights into the synthesis and biochemical evaluation of related urea derivatives, which can be informative for understanding the potential properties and activities of the compound .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Studies have explored the synthesis of tri-substituted ureas containing phenyl and N-heterocyclic substituents, providing insights into spectroscopic, structural, and conformational characteristics. These ureas, involving N-methylpiperazine and phenyl components, offer a base for understanding the synthesis process of structurally related compounds (Iriepa & Bellanato, 2013).
Molecular Conformation and Interaction : Research on urea derivatives has elucidated their conformational dynamics and interactions. For instance, N-(pyridin-2-yl),N'-substituted ureas show significant associations with 2-amino-1,8-naphthyridines and benzoates, influenced by substituent effects on hydrogen bonding and complexation (Ośmiałowski et al., 2013).
Pharmacological Potential : Novel urea derivatives, such as phenylpiperazine derivatives, have been identified as potent neuropeptide Y Y5 receptor antagonists, highlighting the therapeutic potential of urea-based compounds in neurology and pharmacology (Takahashi et al., 2006).
Antiproliferative Activity : The in vitro antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer cell lines has been studied, revealing certain compounds' significant efficacy against renal cancer and melanoma, which underscores the relevance of urea derivatives in cancer research (Al-Sanea et al., 2018).
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c23-18(20-15-17-7-4-14-24-17)19-8-9-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSZOCWMJGYGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

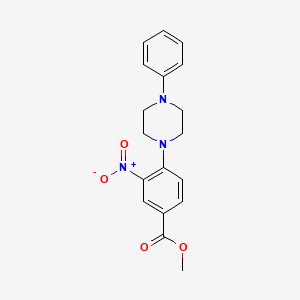
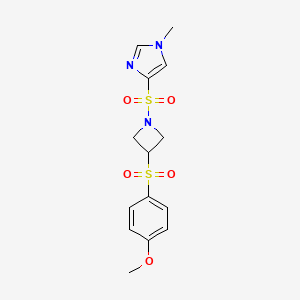
![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)
![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)
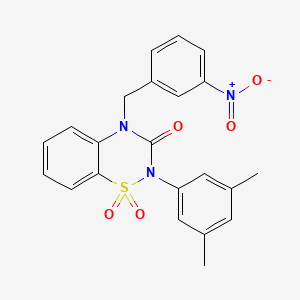
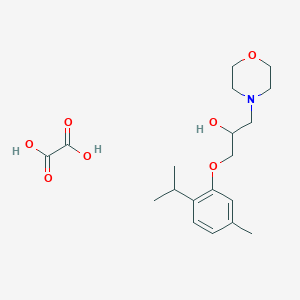
![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)
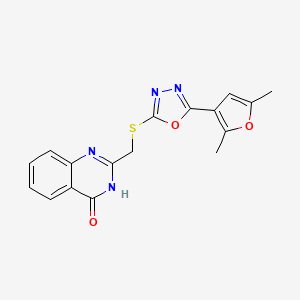
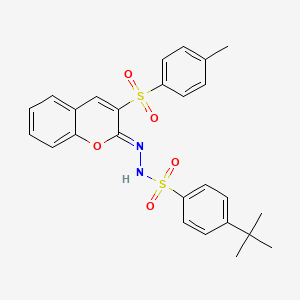
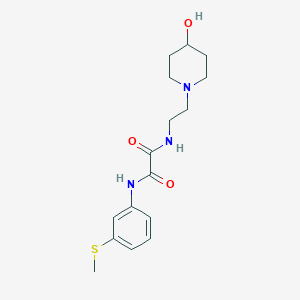
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)
